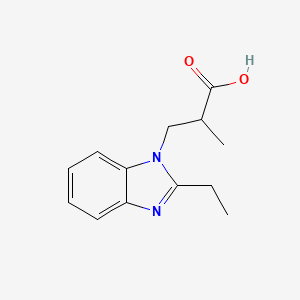

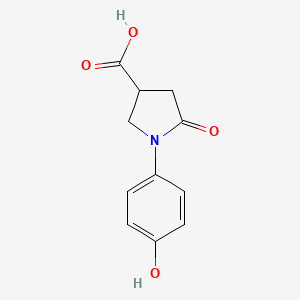

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is closely related to the benzimidazole derivatives discussed in the research. Benzimidazole and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, the synthesis of Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide is described, which involves the transformation of 1-methyl-2-benzimidazolecarboxaldehyde oxime 3-oxide through intermediates such as nitrile (III) and imido ester (XIII) . Although the exact synthesis of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is not detailed, similar synthetic routes may be applicable by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at various positions on the benzimidazole ring system can significantly alter the chemical and physical properties of these compounds. The papers do not provide specific details on the molecular structure of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid, but the general structure of benzimidazole derivatives is well-understood in the field of organic chemistry.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. The first paper discusses several reactions involving Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide, including hydrolysis, reactions with potassium hydroxide, and the preparation of various derivatives such as amidrazone and tetrazole . These reactions highlight the reactivity of the benzimidazole nucleus and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The papers provided do not discuss the specific properties of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid, but the properties of similar compounds can provide insights. For example, the reactivity of Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with various reagents suggests that the compound is versatile in chemical transformations .

Aplicaciones Científicas De Investigación

DNA Binding and Cellular Applications

Compounds like Hoechst 33258, known for their strong binding to the minor groove of double-stranded B-DNA, are structurally related to 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid due to their benzimidazole groups. These compounds have been widely utilized as fluorescent DNA stains, enabling detailed analysis of cell nuclei and chromosomes. Their utility extends to the field of plant cell biology for chromosomal staining and DNA content analysis via flow cytometry, highlighting their importance in research focused on genetics and cellular biology (Issar & Kakkar, 2013).

Role in Drug Design and Medicinal Chemistry

The structural features of benzimidazole derivatives, including compounds analogous to 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid, offer a foundation for rational drug design. Their interaction with DNA and cellular components provides insights into molecular recognition and binding dynamics, which are crucial for developing new therapeutic agents. This approach underscores the significance of such compounds in medicinal chemistry, where they serve as models for designing drugs with improved efficacy and targeted action (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Applications

The exploration of benzimidazole derivatives and their analogs has also extended into the development of potential antioxidant and anti-inflammatory agents. Specific studies have investigated the chemical properties and biological activities of these compounds, highlighting their therapeutic potentials, such as the inhibition of oxidative stress and reduction of inflammation. This research is indicative of the broader applicability of benzimidazole-based compounds in addressing conditions associated with oxidative damage and inflammatory responses (Raut et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-ethylbenzimidazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-12-14-10-6-4-5-7-11(10)15(12)8-9(2)13(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVGRNCBKTYVCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389902 |

Source

|

| Record name | BAS 04376998 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid | |

CAS RN |

435342-07-7 |

Source

|

| Record name | BAS 04376998 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)